molecular formula C13H10ClNO5 B2497892 Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate CAS No. 147776-97-4

Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate

Cat. No.: B2497892
CAS No.: 147776-97-4
M. Wt: 295.68
InChI Key: CLZQRSWKVOAQRI-UHFFFAOYSA-N
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Description

Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group attached to the isoxazole ring, along with two ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with dimethyl acetylenedicarboxylate in the presence of a base such as sodium ethoxide to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

Uniqueness

Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H10ClN2O4
  • Molecular Weight : 278.67 g/mol

The compound features a chlorophenyl group attached to an isoxazole ring with two carboxylate ester functionalities. This structural configuration is believed to contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate isoxazole precursors with chlorinated phenyl compounds. The process can be illustrated as follows:

  • Formation of Isoxazole Ring : The initial step involves cyclization reactions that yield the isoxazole core.
  • Esterification : The carboxylic acid groups are then converted into esters using dimethyl sulfate or similar reagents.

Antimicrobial Activity

Research has demonstrated that derivatives of isoxazoles exhibit significant antimicrobial properties. A study involving various isoxazole derivatives found that compounds similar to this compound showed promising activity against several bacterial strains including:

  • Micrococcus luteus
  • Staphylococcus aureus
  • Serratia marcescens
  • Bacillus cereus

These findings suggest that the compound may have potential as an antibacterial agent .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as DPPH and ABTS. Results indicated that the compound possesses a significant ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • Antifungal Activity : In vitro studies have shown that certain derivatives exhibit antifungal activity against pathogenic fungi. For instance, compounds derived from similar structures were tested against strains like Candida albicans and demonstrated effective inhibition .
  • Antitubercular Activity : Some studies have suggested that isoxazole derivatives may also exhibit activity against Mycobacterium tuberculosis, indicating a broader spectrum of biological effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeSpecific Strains TestedResult
This compoundAntimicrobialMicrococcus luteus, Staphylococcus aureusInhibition observed
This compoundAntioxidantDPPH assaySignificant scavenging effect
Related Isoxazole DerivativeAntifungalCandida albicansEffective inhibition
Related Isoxazole DerivativeAntitubercularMycobacterium tuberculosisActivity observed

Properties

IUPAC Name

dimethyl 3-(4-chlorophenyl)-1,2-oxazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO5/c1-18-12(16)9-10(7-3-5-8(14)6-4-7)15-20-11(9)13(17)19-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZQRSWKVOAQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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